molecular formula C15H13N3O2 B12725547 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- CAS No. 461670-31-5

5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)-

Cat. No.: B12725547
CAS No.: 461670-31-5
M. Wt: 267.28 g/mol
InChI Key: VKSIBVBEGLEBSB-SFQUDFHCSA-N
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Description

5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- is a chemical compound with significant applications in various fields, including medicine and chemistry. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- typically involves the hydrogenation of 5H-Dibenz(b,f)azepine-5-carboxamide. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- involves its interaction with specific molecular targets and pathways. It is known to inhibit sodium channel activity, which is crucial for its anticonvulsant and analgesic effects. This inhibition reduces neuronal excitability, thereby preventing seizures and alleviating pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- is unique due to its specific structural modifications, which enhance its pharmacological profile. Its ability to inhibit sodium channels more effectively makes it a promising candidate for further research and development in the treatment of neurological disorders .

Properties

CAS No.

461670-31-5

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

(5E)-5-hydroxyimino-6H-benzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C15H13N3O2/c16-15(19)18-13-7-3-1-5-10(13)9-12(17-20)11-6-2-4-8-14(11)18/h1-8,20H,9H2,(H2,16,19)/b17-12+

InChI Key

VKSIBVBEGLEBSB-SFQUDFHCSA-N

Isomeric SMILES

C\1C2=CC=CC=C2N(C3=CC=CC=C3/C1=N/O)C(=O)N

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=NO)C(=O)N

Origin of Product

United States

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